3-(4-bromophenyl)-1-(3,4-dimethylphenyl)-8-methoxy-1H-pyrazolo[4,3-c]quinoline
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Description
3-(4-bromophenyl)-1-(3,4-dimethylphenyl)-8-methoxy-1H-pyrazolo[4,3-c]quinoline is a useful research compound. Its molecular formula is C25H20BrN3O and its molecular weight is 458.359. The purity is usually 95%.
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Scientific Research Applications
Structural Analysis and Supramolecular Aggregation
Research has explored the effects of substitution on the dimensionality of supramolecular aggregation in dihydrobenzopyrazoloquinolines. Studies demonstrate how molecules are linked through hydrogen bonds and pi interactions, forming complex structures such as cyclic dimers, sheets, and three-dimensional frameworks. These findings highlight the compound's potential in material science and molecular engineering (Portilla et al., 2005).
Synthesis and Chemical Reactivity
A variety of synthetic approaches have been developed for pyrazoloquinoline derivatives. For example, the treatment of 3-acyl-4-hydroxy-1H-quinolin-2-ones with specific reagents leads to the formation of dihydro-2H-pyrano[3,2-c]quinoline-2,5-diones and their brominated derivatives, showcasing the versatility and reactivity of these compounds in organic synthesis (Klásek et al., 2003).
Photophysical Properties
Optical absorption measurements and quantum-chemical simulations on pyrazoloquinoline derivatives reveal insights into their electronic structures and absorption spectra. These compounds exhibit strong absorption bands, making them interesting for applications in optoelectronics and photonics (Kościen et al., 2003).
Biological Activity
Some pyrazoloquinoline derivatives have been found to exhibit inhibitory activity on bacterial serine/threonine protein kinases, demonstrating potential antimicrobial and therapeutic applications. The structure-activity relationship (SAR) studies suggest the importance of specific substitutions for their biological activities (Lapa et al., 2013).
Molecular and Supramolecular Structures
The study of reactions between arylhydrazinium chlorides and 2-chloroquinoline-3-carbaldehydes led to the synthesis of novel hydrazone, pyrazoloquinoline, and dihydro-pyrazoloquinoline derivatives. These compounds exhibit antimicrobial and antiviral activities, highlighting their potential as bioactive molecules (Kumara et al., 2016).
Properties
IUPAC Name |
3-(4-bromophenyl)-1-(3,4-dimethylphenyl)-8-methoxypyrazolo[4,3-c]quinoline |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H20BrN3O/c1-15-4-9-19(12-16(15)2)29-25-21-13-20(30-3)10-11-23(21)27-14-22(25)24(28-29)17-5-7-18(26)8-6-17/h4-14H,1-3H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UZZNREAPFASZGV-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)N2C3=C4C=C(C=CC4=NC=C3C(=N2)C5=CC=C(C=C5)Br)OC)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H20BrN3O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
458.3 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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